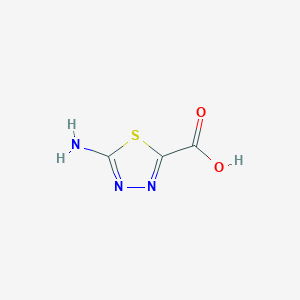

5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-Amino-1,3,4-thiadiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1,3,4-thiadiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUJXSWVAHMPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557848 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63326-73-8 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

This guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The inherent functionalities of this molecule—a reactive amino group and a carboxylic acid moiety on a biologically active thiadiazole scaffold—make it a versatile building block for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.

Introduction: The Chemical Significance of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of both an amino group and a carboxylic acid on this heterocyclic core in 5-Amino-1,3,4-thiadiazole-2-carboxylic acid offers multiple points for chemical modification, allowing for the exploration of diverse chemical space in drug design.[2] The amino group can be readily derivatized to form amides, sulfonamides, or Schiff bases, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. This dual functionality makes it a valuable synthon for creating libraries of compounds for high-throughput screening.

Synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid: A Proposed Methodology

While numerous methods exist for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a detailed experimental protocol for the direct synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is not extensively documented in readily available literature. However, based on established synthetic routes for analogous compounds, a reliable and efficient protocol can be proposed. The most common and effective method for the formation of the 2-amino-1,3,4-thiadiazole ring is the cyclocondensation of a carboxylic acid with thiosemicarbazide using a dehydrating agent.[3][4][5]

Primary Synthetic Route: Cyclocondensation of Oxalic Acid with Thiosemicarbazide

This proposed method utilizes the reaction of oxalic acid with thiosemicarbazide in the presence of a suitable dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

Caption: Proposed synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid.

Table 1: Reagents and Proposed Reaction Conditions

| Reagent/Parameter | Proposed Value/Condition | Rationale |

| Oxalic Acid | 1.0 equivalent | Dicarboxylic acid precursor for the thiadiazole ring with a carboxyl group. |

| Thiosemicarbazide | 1.0 equivalent | Provides the amino group and the thioamide functionality for cyclization. |

| Dehydrating Agent | Polyphosphoric Acid (PPA) | A strong dehydrating and cyclizing agent commonly used for this transformation.[3] |

| Temperature | 80-100 °C | Sufficient to promote the reaction while minimizing decomposition. |

| Reaction Time | 2-4 hours | Typically sufficient for completion of the cyclization. |

| Work-up | Pouring onto ice, neutralization | To precipitate the product and remove the acidic catalyst. |

| Purification | Recrystallization (e.g., from ethanol/water) | To obtain the pure product. |

Experimental Protocol (Proposed):

-

To a stirred solution of polyphosphoric acid (10 mL) preheated to 80 °C, add thiosemicarbazide (1.0 g, 10.97 mmol) in small portions.

-

Once the thiosemicarbazide has dissolved, add oxalic acid (0.99 g, 10.97 mmol) portion-wise, maintaining the temperature between 80-90 °C.

-

After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g) with vigorous stirring.

-

Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford pure 5-Amino-1,3,4-thiadiazole-2-carboxylic acid.

Alternative Synthetic Strategy: Oxidation of 5-Amino-1,3,4-thiadiazole-2-thiol

An alternative and plausible route to the target molecule is the oxidation of the commercially available and readily synthesized 5-Amino-1,3,4-thiadiazole-2-thiol.[6][7] Mild oxidizing agents would be required to selectively oxidize the thiol group to a carboxylic acid without affecting the amino group or the thiadiazole ring.

Table 2: Potential Oxidizing Agents

| Oxidizing Agent | Rationale |

| Potassium permanganate (KMnO₄) in alkaline solution | A strong oxidizing agent capable of converting thiols to carboxylic acids. |

| Hydrogen peroxide (H₂O₂) with a catalyst | A greener oxidizing agent, though conditions would need careful optimization.[8] |

| Nitric acid (HNO₃) | A strong oxidizing agent, but may lead to side reactions if not controlled. |

Comprehensive Characterization of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

| Technique | Predicted Observation | Interpretation |

| ¹H NMR (in DMSO-d₆) | Broad singlet (~13-14 ppm, 1H) | Carboxylic acid proton (-COOH) |

| Singlet (~7.5-8.0 ppm, 2H) | Amino protons (-NH₂) | |

| ¹³C NMR (in DMSO-d₆) | ~160-165 ppm | Carboxylic acid carbon (C=O) |

| ~165-170 ppm | C5 of thiadiazole ring (attached to -NH₂) | |

| ~150-155 ppm | C2 of thiadiazole ring (attached to -COOH) | |

| FT-IR (KBr pellet, cm⁻¹) | 3100-3300 (broad) | O-H stretch of carboxylic acid and N-H stretch of amino group |

| ~1700 | C=O stretch of carboxylic acid | |

| ~1620 | N-H bend of amino group and C=N stretch of the thiadiazole ring | |

| ~1300-1400 | C-N and C-S stretching vibrations of the thiadiazole ring | |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z ≈ 144 | Deprotonated molecular ion |

The predicted NMR chemical shifts are based on data from structurally similar 1,3,4-thiadiazole derivatives.[1][3] The IR absorption bands are characteristic of the functional groups present in the molecule.[9][10]

Chromatographic and Elemental Analysis

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compound. A single sharp peak would indicate a high degree of purity.

Elemental Analysis: The elemental composition of the synthesized compound should be determined and compared with the theoretical values for C₃H₃N₃O₂S.

Table 4: Theoretical Elemental Composition

| Element | Theoretical Percentage |

| Carbon (C) | 25.17% |

| Hydrogen (H) | 2.11% |

| Nitrogen (N) | 29.36% |

| Oxygen (O) | 22.35% |

| Sulfur (S) | 22.41% |

Conclusion

References

- Al-Obaidi, A. M. J., & Mohammed, H. J. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology, 19(7), 41-52.

-

Astakhov, A. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

- Bari, S. B. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(6), 1616-1626.

- Hussein, R. A., & Al-jeboori, M. J. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(11), 385-395.

-

Abbood, Y. H. (2016). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [Link]

- Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole.

- Aygün, M., et al. (2018). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Journal of Molecular Structure, 1157, 469-477.

- Patel, A. B., et al. (2012). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 4(2), 754-760.

- Asif, M. (2015). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry, 27(1), 2739-2742.

-

NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. [Link]

-

Astakhov, A. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. [Link]

-

Sharafi-Kolkeshvandi, B., et al. (2020). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. RSC Advances, 10(35), 20836-20844. [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. PubChem. [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- Google Patents. (n.d.). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

-

El-Sayed, N. N. E., et al. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-14. [Link]

- Rabie, A. M., & El-Khamry, A. M. A. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 29-45.

- AL-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques.

Sources

- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Introduction: The Scientific Context and Significance

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of both an amino group at the 5-position and a carboxylic acid at the 2-position creates a molecule of significant interest: 5-Amino-1,3,4-thiadiazole-2-carboxylic acid. This compound presents a unique combination of functional groups—a heterocyclic core, a basic amino group, and an acidic carboxyl group—making it a versatile building block for drug development. Its zwitterionic potential and capacity for extensive hydrogen bonding profoundly influence its physicochemical properties, which in turn govern its behavior in biological systems, from solubility and membrane permeability to target binding.

This guide provides a comprehensive analysis of the core physicochemical properties of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, we will leverage data from its closely related ethyl ester analog, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, and apply fundamental chemical principles to predict the properties of the parent acid. Furthermore, this document details robust, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring a self-validating system for researchers.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unique identifiers.

-

IUPAC Name: 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

-

Molecular Formula: C₃H₃N₃O₂S

-

Molecular Weight: 145.14 g/mol

-

Canonical SMILES: C1(=C(N=N1)N)C(=O)O

-

InChI Key: FQMMGDBYRNJALE-UHFFFAOYSA-N

The structure features a planar, aromatic 1,3,4-thiadiazole ring. The electron-donating amino group at C5 and the electron-withdrawing carboxylic acid group at C2 create a polarized molecule with distinct hydrogen bond donor and acceptor sites. This electronic push-pull system is critical to its chemical reactivity and interaction with biological macromolecules.

Physicochemical Properties: A Comparative Analysis

To construct a reliable profile for the target acid, we first present the known properties of its ethyl ester derivative, a common synthetic precursor. These values serve as a baseline for our predictions.

Table 1: Physicochemical Data of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

| Property | Value | Source |

| CAS Number | 64837-53-2 | [1][2] |

| Molecular Formula | C₅H₇N₃O₂S | [1] |

| Molecular Weight | 173.19 g/mol | [1][2] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 197-199 °C | [2] |

| Boiling Point | 317.9 °C (Predicted) | [2] |

| Density | 1.419 g/cm³ (Predicted) | [2] |

| pKa | 0.82 (Predicted, for the protonated amino group) | [2] |

| Storage | 2-8°C, protect from light | [2] |

Table 2: Predicted Physicochemical Properties of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

| Property | Predicted Value / Profile | Rationale |

| Appearance | White to off-white crystalline powder | Based on typical appearance of similar heterocyclic carboxylic acids. |

| Melting Point | >200 °C (with decomposition) | The presence of the free carboxylic acid allows for strong intermolecular hydrogen bonding and potential zwitterion formation, significantly increasing the lattice energy compared to the ethyl ester. Decomposition upon melting is common for such structures. |

| Solubility | pH-dependent. Low solubility in nonpolar organic solvents. Soluble in aqueous solutions at high and low pH. Sparingly soluble in water near its isoelectric point. | The amphoteric nature allows it to form soluble salts. At low pH, the amino group is protonated (-NH₃⁺), and at high pH, the carboxyl group is deprotonated (-COO⁻), both enhancing aqueous solubility. Near the isoelectric point, the neutral (zwitterionic) form dominates, which often has lower solubility. |

| pKa₁ (Carboxylic Acid) | ~2.5 - 3.5 | The electron-withdrawing nature of the thiadiazole ring will increase the acidity of the carboxyl group compared to a simple aliphatic carboxylic acid. |

| pKa₂ (Protonated Amino Group) | ~1.0 - 2.0 | The amino group's basicity is significantly reduced due to its direct attachment to the electron-deficient aromatic ring, making its conjugate acid quite acidic. |

Proposed Synthesis Pathway

A robust and common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative, often facilitated by a strong dehydrating agent like polyphosphoric acid (PPA).[3][4]

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems for the accurate determination of the key physicochemical properties of the synthesized compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range. This method relies on controlled heating and precise visual observation.

Methodology:

-

Sample Preparation: Ensure the crystalline sample is completely dry. Finely powder a small amount. Jab the open end of a capillary tube into the powder and tap the closed end on a hard surface to pack the sample to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[6]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-15°C/min) to find a rough value. Allow the apparatus to cool.[6]

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature ~15°C below the approximate melting point found. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7][8]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the last solid crystal melts into liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Caption: Workflow for Solubility Determination.

pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is a highly precise method for determining pKa values. [9]It works by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. [10][11] Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [12]2. Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in water. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl. [10][12]Purge the solution with nitrogen to remove dissolved CO₂. [10]3. Titration for pKa₁ (Carboxylic Acid): Adjust the initial pH of the solution to ~1.5 with 0.1 M HCl. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.

-

Titration for pKa₂ (Amino Group): To determine the pKa of the amino group, a back-titration is often clearer. Add a known excess of standardized HCl to fully protonate both sites. Then, titrate with standardized NaOH. The titration curve will show two inflection points.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the midpoint of the buffer region (the flattest part of the curve), which corresponds to the half-equivalence point. [10]This can be determined more accurately by finding the inflection points on a derivative plot (ΔpH/ΔV vs. V).

Caption: Workflow for pKa Determination.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation.

-

FT-IR Spectroscopy: The spectrum is expected to show characteristic absorption bands. A broad band from ~2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid hydrogen-bonded dimer. The C=O stretch should appear around 1700-1730 cm⁻¹. N-H stretching vibrations for the primary amine would be expected around 3100-3400 cm⁻¹. The C=N and C-S stretching vibrations of the thiadiazole ring would appear in the fingerprint region (~1640 cm⁻¹ and below). [13][14]* ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, a broad singlet corresponding to the two amine protons (-NH₂) would be expected. Another very broad singlet, often exchangeable with D₂O, would correspond to the carboxylic acid proton (-COOH). The chemical shifts will be highly dependent on concentration and temperature due to hydrogen bonding. For comparison, in various 5-amino-1,3,4-thiadiazole-2-thiol derivatives, the NH₂ protons appear as a singlet around δ 7.2-7.3 ppm. [15][16]* ¹³C NMR Spectroscopy: Two distinct signals are expected for the thiadiazole ring carbons. The carbon of the carboxylic acid (C=O) would appear significantly downfield, typically in the range of δ 160-170 ppm. The C5 carbon attached to the amino group would likely be around δ 165-175 ppm, while the C2 carbon attached to the carboxylic acid would be at a different chemical shift in a similar region, based on data from related structures.

Conclusion

5-Amino-1,3,4-thiadiazole-2-carboxylic acid is a molecule with significant potential in drug discovery, characterized by its amphoteric nature and extensive hydrogen bonding capabilities. While direct experimental data is sparse, a robust physicochemical profile can be reliably predicted based on its structure and data from its ethyl ester analog. This guide provides the foundational knowledge, predicted data, and detailed, validated experimental protocols necessary for researchers to synthesize, characterize, and ultimately utilize this promising heterocyclic compound in the development of new therapeutic agents. The provided methodologies for determining melting point, solubility, and pKa are designed to yield accurate and reproducible results, forming a critical part of any drug development program.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

- Kadhim, R. J., et al. (2021). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 5(4), 316-326.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

- Sarkar, S. (n.d.).

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

International Journal of Innovative Research in Technology. (n.d.). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Al-Obaidi, W. M. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 25(6), 1184-1194.

- Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 119-128.

- Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis. Retrieved from [Link]

-

J. Chem. Soc. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from [Link]

-

The Journal of Chemical Thermodynamics. (2025). Equilibrium solubilities, model analysis, solvent effect, and thermodynamic properties of 5-amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Retrieved from [Link]

-

National Institutes of Health. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

Chemdad. (n.d.). 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

-

National Institutes of Health. (2025, January 29). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. thinksrs.com [thinksrs.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. chemmethod.com [chemmethod.com]

- 14. mdpi.com [mdpi.com]

- 15. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 16. researchgate.net [researchgate.net]

Introduction: The Significance of the 5-Amino-1,3,4-thiadiazole Scaffold

An In-depth Technical Guide to 5-Amino-1,3,4-thiadiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. This five-membered heterocyclic system, containing sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and pyridazine, offering favorable properties such as high in vivo stability and good cell permeability.[1] Derivatives of 1,3,4-thiadiazole are integral to a range of therapeutic agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[2][3][4] A key intermediate in the synthesis of many of these drugs is 5-amino-1,3,4-thiadiazole-2-sulfonamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[5][6][7][8]

This guide focuses on a specific, yet less documented, derivative: 5-Amino-1,3,4-thiadiazole-2-carboxylic acid . While direct literature on this compound is sparse, its structural similarity to well-studied analogs suggests significant potential as a versatile building block for novel therapeutic agents. This document aims to provide a comprehensive overview of its properties, synthesis, and potential applications, drawing upon data from closely related compounds to offer field-proven insights for researchers in drug development.

Core Compound Identification

| Property | Value |

| Chemical Name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid |

| CAS Number | 63326-73-8 |

| Molecular Formula | C₃H₃N₃O₂S |

| Molecular Weight | 145.14 g/mol |

| Structure |  |

Proposed Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target carboxylic acid via base-catalyzed hydrolysis.

Experimental Protocol: Ester Hydrolysis (Proposed)

This protocol is a standard procedure for the hydrolysis of an ethyl ester to a carboxylic acid and should be optimized for this specific substrate.

-

Dissolution: Dissolve Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Saponification: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 2-3 with dilute hydrochloric acid (HCl).

-

Isolation: The carboxylic acid product is expected to precipitate out of the solution upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization: Expected Spectroscopic Data

Based on the analysis of related 1,3,4-thiadiazole structures, the following spectroscopic characteristics are anticipated for 5-Amino-1,3,4-thiadiazole-2-carboxylic acid:[2][12]

-

¹H NMR (in DMSO-d₆):

-

A broad singlet corresponding to the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

-

A singlet integrating to two protons for the amine group (-NH₂), likely in the range of 7.0-7.5 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

A signal for the carboxylic acid carbon (-COOH) around 160-170 ppm.

-

Two signals for the thiadiazole ring carbons, with the C2 carbon (attached to the carboxyl group) and the C5 carbon (attached to the amino group) appearing at distinct chemical shifts, likely in the range of 150-180 ppm.

-

-

FT-IR (KBr pellet, cm⁻¹):

-

A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.

-

N-H stretching vibrations from the primary amine, appearing as two bands around 3100-3400 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

-

Characteristic C=N and C-S stretching vibrations from the thiadiazole ring.

-

Potential Applications in Drug Development

While direct biological data for the target compound is limited, the extensive research on its analogs provides a strong basis for its potential applications.

Carbonic Anhydrase Inhibition

The most prominent activity of the 5-amino-1,3,4-thiadiazole scaffold is the inhibition of carbonic anhydrase (CA). The sulfonamide analog, acetazolamide, is a well-established CA inhibitor.[5][6] These inhibitors function by coordinating to the zinc ion in the active site of the enzyme, disrupting the hydration of carbon dioxide to bicarbonate and a proton. This mechanism is crucial in therapeutic areas such as glaucoma, where reducing bicarbonate formation lowers intraocular pressure.[7][8]

Caption: Mechanism of Carbonic Anhydrase inhibition by thiadiazole derivatives.

It is plausible that 5-Amino-1,3,4-thiadiazole-2-carboxylic acid could serve as a lead compound for novel CA inhibitors. The carboxylic acid moiety could potentially mimic the sulfonamide group in coordinating with the zinc ion or could be derivatized into other functional groups to modulate binding affinity and selectivity for different CA isozymes.

A Versatile Synthetic Intermediate

The true value of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid for drug development professionals likely lies in its utility as a bifunctional synthetic intermediate.[12]

-

Amide Library Synthesis: The carboxylic acid group is readily converted into amides by coupling with a diverse range of amines. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

-

Derivatization of the Amino Group: The 5-amino group can be acylated, alkylated, or used to form Schiff bases, providing another point for molecular diversification to explore new chemical space and target different biological pathways.[13]

Experimental Protocol: Amide Coupling (General Procedure)

-

Activation: Dissolve 5-Amino-1,3,4-thiadiazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Perform an appropriate aqueous work-up to remove excess reagents and purify the resulting amide product, typically by column chromatography or recrystallization.

Conclusion and Future Directions

5-Amino-1,3,4-thiadiazole-2-carboxylic acid (CAS 63326-73-8) is a compound with significant untapped potential in medicinal chemistry. While direct research is limited, its structural framework, shared with potent pharmaceuticals, strongly suggests its value. The proposed synthesis via hydrolysis of its ethyl ester provides a viable route for obtaining this valuable building block. Its bifunctional nature—a reactive carboxylic acid and a nucleophilic amino group—makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutics, particularly in the realm of enzyme inhibition. Further research is warranted to fully characterize this compound and explore its biological activities, which could unlock new avenues in drug discovery and development.

References

-

Senturk, M., et al. (2011). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

-

Arslan, O., et al. (2009). Full article: Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online. Available at: [Link]

-

Al-Obaidi, A. S. M., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. Available at: [Link]

-

Ekinci, D., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. PubMed. Available at: [Link]

-

Inan, S. Y., et al. (2008). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available at: [Link]

-

Senturk, M., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. ResearchGate. Available at: [Link]

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Kadhim, R. A., & Al-Adili, A. J. (2016). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

-

Zhang, H., et al. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. Available at: [Link]

-

Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. Available at: [Link]

-

Das, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

-

Al-Ghorbani, M., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

-

Kumar, D., & Kumar, N. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. PubChem. Available at: [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available at: [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 3. jocpr.com [jocpr.com]

- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | C5H7N3O2S | CID 2756556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1,3,4-thiadiazole-2-carboxylic Acid: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its biological activity is intrinsically linked to its three-dimensional structure and intermolecular interactions. This guide provides a comprehensive, in-depth technical walkthrough for the crystal structure analysis of this molecule, from synthesis and single-crystal growth to advanced crystallographic analysis. While a definitive published crystal structure for this specific compound is not yet available, this document serves as a robust methodological framework, drawing upon established principles and data from closely related analogues to inform experimental design and data interpretation.

Introduction: The Scientific Imperative for Structural Elucidation

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, present in a range of compounds with antimicrobial, anti-inflammatory, and anticancer properties.[1] The substituent groups at the 2- and 5-positions of the thiadiazole ring are critical for modulating biological activity. In the case of 5-amino-1,3,4-thiadiazole-2-carboxylic acid, the presence of both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group) suggests a high potential for specific molecular recognition events at biological targets.

A precise understanding of the solid-state structure of this molecule is paramount for several reasons:

-

Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the precise bond lengths, bond angles, and conformation, which are essential for building accurate computational models for SAR studies.

-

Polymorph Screening: The ability of the molecule to form different crystalline arrangements (polymorphs) can significantly impact its solubility, stability, and bioavailability. Crystal structure analysis is the definitive tool for identifying and characterizing polymorphs.

-

Rational Drug Design: Knowledge of the preferred intermolecular interactions, particularly hydrogen bonding motifs, can guide the design of more potent and selective analogues.[2]

-

Formulation Development: The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation into a drug product.

This guide will delineate the necessary steps to achieve a high-resolution crystal structure of 5-amino-1,3,4-thiadiazole-2-carboxylic acid, providing both the "how" and the "why" behind each methodological choice.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic Acid

A common and effective synthetic route to 5-amino-1,3,4-thiadiazole-2-carboxylic acid involves the cyclization of a thiosemicarbazide derivative.[3] The following protocol is a well-established method.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of thiosemicarbazide in an appropriate solvent (e.g., ethanol), add an equimolar amount of a suitable carboxylic acid derivative (e.g., oxalyl chloride, followed by hydrolysis) or a related precursor. The reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate cyclization, such as heating under reflux.[3]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. Purification is critical and is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield a highly pure crystalline powder.

-

Characterization: The identity and purity of the synthesized compound must be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Single Crystal Growth: A Game of Patience and Precision

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, optically clear, and typically between 0.1 and 0.3 mm in each dimension. Several techniques can be employed, and often, a systematic screening of conditions is necessary.

Experimental Protocol: Crystallization

-

Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. A solubility screen with a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) should be performed.

-

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of a concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

-

Diagram of the Crystallization Workflow

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction: Probing the Atomic Architecture

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop or a glass fiber.

-

Diffractometer Setup: The crystal is placed on the goniometer of a single-crystal X-ray diffractometer. The X-ray source is typically a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data are then processed to determine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Data Reduction and Integration: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. The unit cell parameters and crystal system are also determined at this stage.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Diagram of the X-ray Diffraction Workflow

Caption: Single-Crystal X-ray Diffraction Workflow.

Analysis of the Crystal Structure: Deciphering the Molecular Interactions

Based on the crystal structures of analogous compounds, such as the sodium salt of 5-amino-1,3,4-thiadiazole-2-carboxylate and co-crystals of 2-amino-1,3,4-thiadiazole, several key structural features can be anticipated for the title compound.[2][4]

Molecular Geometry

The 1,3,4-thiadiazole ring is expected to be essentially planar due to its aromatic character.[4] The bond lengths and angles within the ring will provide insight into the degree of electron delocalization. The carboxylic acid group may exhibit some degree of torsion relative to the thiadiazole ring.

Table 1: Expected Crystallographic Data Summary

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 5-15 | Unit cell dimensions. |

| α, β, γ (°) | 90° or variable | Angles of the unit cell. |

| Z | 2, 4, or 8 | Number of molecules per unit cell. |

| R-factor | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Intermolecular Interactions and Supramolecular Assembly

The hydrogen bonding capabilities of the amino and carboxylic acid groups are expected to dominate the crystal packing.

-

Hydrogen Bonding: Extensive intermolecular hydrogen bonds are anticipated. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The amino group provides two hydrogen bond donors (N-H). The nitrogen atoms of the thiadiazole ring can also act as hydrogen bond acceptors.[2] It is highly probable that a robust hydrogen-bonding network, potentially involving R²₂(8) graph-set motifs between carboxylic acid dimers or between carboxylic acid and amino groups, will be observed.[2]

-

π-π Stacking: The planar thiadiazole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

-

Other Interactions: Weak C-H···O or C-H···N interactions may also contribute to the overall packing.[2]

Diagram of a Plausible Hydrogen Bonding Motif

Caption: Potential Carboxylic Acid Dimer Motif.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically rigorous approach to the crystal structure analysis of 5-amino-1,3,4-thiadiazole-2-carboxylic acid. By following these detailed protocols, researchers can obtain a high-quality crystal structure, which is an invaluable asset for understanding the fundamental properties of this important molecule and for guiding future drug discovery and development efforts. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this class of compounds and facilitate the design of new and improved therapeutic agents.

References

-

Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1). PubMed. Available at: [Link]

-

Detail of the hydrogen-bonding (purple dashed lines) and S⋯O (orange dashed lines) patterns in (I). ResearchGate. Available at: [Link]

-

5-Amino-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health. Available at: [Link]

-

Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. ResearchGate. Available at: [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. National Institutes of Health. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. National Institutes of Health. Available at: [Link]

-

Systematic scheme for synthesizing the 5-amino-1,3,4-thiadiazole derivative. ResearchGate. Available at: [Link]

-

Structure of 5‐amino‐1,3,4‐thiadiazole‐2‐sulfonamide, an inhibitor of the enzyme carbonic anhydrase. DeepDyve. Available at: [Link]

-

(PDF) Novel 1,2,4-thiadiazole derivatives: Crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices. ResearchGate. Available at: [Link]

-

2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. Available at: [Link]

-

Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). International Union of Crystallography. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry. Available at: [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. Available at: [Link]

-

Search - Access Structures. CCDC. Available at: [Link]

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. PubChem. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

Acta Chemica Scandinavica, 1998: 52: 218 226. Acta Chemica Scandinavica. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential of 5-Amino-1,3,4-thiadiazoles: A Technical Guide to Theoretical and Quantum Chemical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, underpinning a diverse array of pharmacologically active agents. Its unique electronic properties and versatile substitution patterns make it a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth exploration of the theoretical and quantum chemical calculations that are pivotal in understanding and predicting the behavior of 5-amino-1,3,4-thiadiazole derivatives. By leveraging computational methodologies such as Density Functional Theory (DFT) and molecular docking, researchers can elucidate structure-activity relationships, predict molecular properties, and rationally design next-generation drug candidates with enhanced efficacy and selectivity. This document serves as a comprehensive resource for scientists seeking to apply computational chemistry to accelerate the discovery and development of 5-amino-1,3,4-thiadiazole-based pharmaceuticals.

Introduction: The Significance of the 5-Amino-1,3,4-thiadiazole Core

The 1,3,4-thiadiazole ring system, particularly when substituted with an amino group at the 5-position, exhibits a remarkable spectrum of biological activities.[1][2][3] This five-membered heterocyclic scaffold is a key component in numerous clinically used drugs, including the carbonic anhydrase inhibitor acetazolamide and the antimicrobial agent sulfamethizole.[2] The inherent features of the 5-amino-1,3,4-thiadiazole core, such as its planarity, hydrogen bonding capabilities, and dipole moment, contribute to its ability to interact with a wide range of biological targets.

Derivatives of this scaffold have demonstrated a broad range of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][4][5][6][7][8][9] The continued interest in this molecular framework stems from its synthetic accessibility and the tunable nature of its physicochemical and biological properties through substitution at various positions of the thiadiazole ring and the amino group.[10][11]

Theoretical and quantum chemical calculations have emerged as indispensable tools in the modern drug discovery pipeline.[12] These computational approaches provide profound insights into the electronic structure, reactivity, and intermolecular interactions of molecules, thereby guiding the rational design of new therapeutic agents.[13][14] For 5-amino-1,3,4-thiadiazole derivatives, these methods are instrumental in:

-

Predicting molecular geometry and stability.

-

Understanding electronic properties and reactivity through frontier molecular orbital analysis.

-

Simulating spectroscopic (IR, Raman, NMR) data for structural confirmation.

-

Investigating potential binding modes and affinities with biological targets via molecular docking.

-

Elucidating structure-activity relationships (SAR) to inform the design of more potent and selective compounds.

This guide will delve into the core principles and practical applications of these computational techniques in the context of 5-amino-1,3,4-thiadiazole research.

Theoretical Foundations and Computational Methodologies

The application of quantum chemistry to the study of molecular systems provides a detailed understanding of their behavior at the electronic level. For 5-amino-1,3,4-thiadiazole derivatives, Density Functional Theory (DFT) has become the most widely employed method due to its excellent balance of computational accuracy and efficiency.[12][15]

Density Functional Theory (DFT)

DFT calculations are used to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties. The choice of the functional and basis set is a critical experimental choice that directly impacts the accuracy of the results.

-

Functionals: Hybrid functionals, such as B3LYP, are commonly used for their robust performance in predicting molecular geometries and vibrational frequencies.[16][17]

-

Basis Sets: Pople-style basis sets, like 6-31G** or 6-311++G(d,p), are frequently employed to provide a flexible description of the electron distribution.[12][16]

The primary outputs of DFT calculations include optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.[5]

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Input Structure Generation: Construct the 3D structure of the 5-amino-1,3,4-thiadiazole derivative using a molecular builder.

-

Computational Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) within a quantum chemistry software package like Gaussian.[5]

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy conformation of the molecule.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[16][17]

-

Analysis: Analyze the output to obtain optimized bond lengths, bond angles, dihedral angles, and vibrational modes.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18][19] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a 5-amino-1,3,4-thiadiazole derivative, to the active site of a target protein.[20][21][22]

The process involves:

-

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and preparing the ligand structure, including adding charges and hydrogens.

-

Defining the Binding Site: Identifying the active site of the protein where the ligand is expected to bind.

-

Docking Algorithm: Using a scoring function to evaluate different poses of the ligand in the active site and ranking them based on their predicted binding affinity. More negative binding energy values indicate a better affinity of the molecule for the receptor.[18]

Molecular docking studies are crucial for understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern ligand binding and for guiding the design of derivatives with improved binding affinity.[23][24]

Experimental Protocol: Molecular Docking Workflow

-

Protein Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-ligands, and add polar hydrogens.

-

Ligand Preparation: Generate the 3D structure of the 5-amino-1,3,4-thiadiazole derivative and perform energy minimization.

-

Grid Generation: Define the binding pocket of the protein by creating a grid box around the active site.

-

Docking Simulation: Run the docking simulation using software such as AutoDock or Schrödinger Maestro.

-

Pose Analysis: Analyze the resulting docked poses and their corresponding binding energies. Visualize the protein-ligand interactions to identify key binding residues.

Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and comparison.

Tabulated Data

Summarizing quantitative data in tables allows for easy comparison of key molecular properties.

Table 1: Calculated Molecular Properties of a Representative 5-Amino-1,3,4-thiadiazole Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 4.5 Debye |

Diagrams and Workflows

Visual representations are invaluable for illustrating complex concepts and experimental processes.

Caption: General structure of a 5-Amino-1,3,4-thiadiazole derivative.

Caption: Integrated computational workflow for drug discovery.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 11. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cyberleninka.ru [cyberleninka.ru]

- 16. researchgate.net [researchgate.net]

- 17. article.sapub.org [article.sapub.org]

- 18. ijpsr.com [ijpsr.com]

- 19. researchgate.net [researchgate.net]

- 20. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. sciforum.net [sciforum.net]

- 23. eurekaselect.com [eurekaselect.com]

- 24. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 5-Amino-1,3,4-thiadiazole-2-carboxylic Acid for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Direct quantitative solubility data for this specific molecule is not prevalent in publicly accessible literature. Therefore, this document emphasizes a foundational, first-principles approach. We will dissect the molecule's physicochemical properties to predict its solubility behavior, discuss potential chemical instabilities that must be addressed, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This guide is designed to equip researchers, chemists, and drug development professionals with the necessary tools to generate reliable, high-quality solubility data, which is critical for formulation development, bioavailability assessment, and overall drug discovery success.

Introduction: The Significance of the Aminothiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific molecule of interest, 5-Amino-1,3,4-thiadiazole-2-carboxylic acid (CAS: 30579-14-7), combines this versatile heterocycle with two key functional groups: a primary amine and a carboxylic acid.

A thorough understanding of this molecule's solubility is a non-negotiable prerequisite for its advancement in any drug development pipeline. Solubility dictates the compound's dissolution rate, which in turn is a primary factor governing its oral bioavailability. Poor solubility can lead to erratic absorption, underestimated in vitro assay results, and significant challenges in developing a viable drug formulation.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. By analyzing the functional groups of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid, we can develop a robust hypothesis regarding its behavior in various solvents.

-

Amphoteric Nature and pH-Dependence: The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes this molecule amphoteric. This is the single most critical factor for its aqueous solubility.

-

In acidic media (low pH), the amino group will be protonated (-NH₃⁺), increasing solubility in water.

-

In alkaline media (high pH), the carboxylic acid group will be deprotonated (-COO⁻), also increasing solubility in water.

-

At a specific intermediate pH, known as the isoelectric point (pI), the molecule will exist predominantly as a zwitterion with no net charge, leading to minimal aqueous solubility. Therefore, any solubility determination in aqueous buffers must be conducted at a carefully controlled and reported pH.

-

-

Hydrogen Bonding Capability: The amine and carboxylic acid moieties are excellent hydrogen bond donors and acceptors. The nitrogen atoms within the thiadiazole ring can also act as hydrogen bond acceptors. This suggests a propensity for solubility in polar protic solvents like water, methanol, and ethanol.

-

Potential for Instability: A critical consideration for this class of compounds is potential instability in solution. Specifically, it has been reported that 1,3,4-thiadiazole-2-carboxylic acid (the parent compound without the 5-amino group) can undergo spontaneous decarboxylation in solution.[1] This is a paramount experimental risk. Any prolonged heating or harsh pH conditions during solubility experiments could degrade the target compound, leading to erroneously high solubility measurements if the degradant is more soluble. Therefore, stability-indicating analytical methods are essential.

-

Insights from Structural Analogs: While data for the target acid is scarce, we can look to its ethyl ester derivative, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS: 64837-53-2), for contextual clues. The ester has a reported melting point of 197-199°C.[2] The parent acid is expected to have a higher melting point and lower solubility in nonpolar solvents due to its ability to form strong intermolecular hydrogen bonds and its crystalline lattice structure.

Gold-Standard Protocol: Thermodynamic Equilibrium Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the definitive value required for biopharmaceutical classification and formulation. The Shake-Flask method, developed by Higuchi and Connors, remains the gold standard for its determination due to its reliability.[3][4]

3.1. Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures that the measured concentration is the maximum achievable under the specified conditions (e.g., temperature, pH). Every step is designed to achieve and verify this equilibrium state without altering the compound or the medium.

3.2. Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid 5-Amino-1,3,4-thiadiazole-2-carboxylic acid to a series of clear glass vials. "Excess" is critical; a good starting point is 5-10 mg of compound per mL of solvent. A visible solid phase must remain at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.

-

Prepare at least three replicate vials for each solvent condition to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).

-

Agitate the samples for a minimum of 24 hours. Rationale: This extended agitation time is necessary to overcome the kinetic barriers of dissolution and ensure the system reaches true thermodynamic equilibrium.[5][6]

-

-

Verification of Equilibrium (Self-Validating Step):

-

After 24 hours, take a sample from one replicate. Return it to the shaker.

-

Continue agitating all samples for another 24 hours (48 hours total).

-

Sample all replicates.

-

Analyze the concentrations from the 24h and 48h time points. If the concentrations are consistent (e.g., within 5%), equilibrium has been reached. If the concentration continues to rise, a longer equilibration time is required.

-

-

Phase Separation:

-

Once equilibrium is confirmed, allow the vials to rest for a short period to let the bulk of the solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) into a clean analysis vial. Rationale: Filtration is crucial to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.

-

-

Analysis and Quantification:

-

Prepare a standard calibration curve of the compound in the chosen solvent.

-

Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

CRITICAL: The HPLC method must be stability-indicating. Examine the chromatogram of the solubility sample for any degradation peaks. Compare the peak of the analyte to that of a pure standard. If significant degradation is observed, the solubility value is not valid, and the experiment must be repeated under milder conditions (e.g., lower temperature, shorter duration if equilibrium can be proven).

-

-

Data Reporting:

-

Measure and report the final pH of the aqueous buffer after equilibration, as the compound itself can alter the pH of an unbuffered or weakly buffered solution.[4]

-

Report the solubility in mass/volume units (e.g., mg/mL or µg/mL) and molar units (e.g., mM or µM).

-

3.3. Experimental Workflow Diagram

High-Throughput Protocol: Kinetic Solubility Assessment

For early-stage drug discovery where many compounds need to be triaged quickly, a kinetic solubility assay is often employed. It is important to recognize that this method does not measure true thermodynamic equilibrium and often overestimates solubility, but it is valuable for rank-ordering compounds.

4.1. Rationale and Methodology

The most common method involves starting with a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) and then diluting it into an aqueous buffer.[5][6]

-

Prepare a concentrated stock solution (e.g., 10-20 mM) of the compound in 100% DMSO.

-

In a 96-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Add a small volume of the DMSO stock to the buffer and mix. The precipitation of the compound is monitored over a short period (e.g., 1-2 hours).

-

The solution is then filtered, and the concentration of the compound remaining in the filtrate is determined, often by LC-MS or UV-Vis spectroscopy. This concentration is reported as the kinetic solubility.